Cas no 1824313-56-5 (Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate)

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate is a fluorinated bicyclic compound featuring a strained azabicyclo[2.1.1]hexane scaffold. The presence of a fluorine atom at the 4-position enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The ester functional group allows for further derivatization, making it useful in synthetic applications. Its rigid bicyclic structure may contribute to improved binding affinity and metabolic stability in drug design. This compound is of interest in pharmaceutical research for exploring novel pharmacophores and probing structure-activity relationships. Proper handling under controlled conditions is recommended due to its reactive nature.
Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate structure
1824313-56-5 structure
Product name:Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No:1824313-56-5
MF:C7H10FNO2
Molecular Weight:159.158205509186
CID:5559323
PubChem ID:121604960

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1824313-56-5
    • AKOS026740398
    • EN300-7731853
    • methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • インチ: 1S/C7H10FNO2/c1-11-5(10)7-2-6(8,3-7)4-9-7/h9H,2-4H2,1H3
    • InChIKey: WKFKGUIPVKNOQG-UHFFFAOYSA-N
    • SMILES: FC12CNC(C(=O)OC)(C1)C2

計算された属性

  • 精确分子量: 159.06955672g/mol
  • 同位素质量: 159.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 38.3Ų

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7731853-0.25g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
0.25g
$1564.0 2024-05-22
Enamine
EN300-7731853-2.5g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
2.5g
$3332.0 2024-05-22
Enamine
EN300-7731853-0.5g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
0.5g
$1632.0 2024-05-22
Enamine
EN300-7731853-1.0g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
1.0g
$1701.0 2024-05-22
Enamine
EN300-7731853-0.1g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
0.1g
$1496.0 2024-05-22
Enamine
EN300-7731853-10.0g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
10.0g
$7312.0 2024-05-22
Enamine
EN300-7731853-0.05g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
0.05g
$1428.0 2024-05-22
Enamine
EN300-7731853-5.0g
methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate
1824313-56-5 95%
5.0g
$4930.0 2024-05-22

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate 関連文献

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylateに関する追加情報

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 1824313-56-5): A Comprehensive Overview

Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 1824313-56-5) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique bicyclic structure and fluorinated azabenzene moiety, exhibits a range of properties that make it a promising candidate for various therapeutic applications.

The molecular structure of Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate consists of a bicyclo[2.1.1]hexane core substituted with a fluorine atom at the 4-position and an azabenzene group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The presence of the fluorine atom, in particular, has been shown to enhance metabolic stability and binding affinity in many pharmacological contexts.

In recent years, there has been a surge in research focused on the development of novel scaffolds for drug discovery. Among these, heterocyclic compounds have emerged as particularly valuable due to their diverse biological activities and structural versatility. The bicyclic structure of Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate aligns well with this trend, offering a unique framework for the design of next-generation therapeutics.

One of the most compelling aspects of Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate is its potential as a building block for more complex drug molecules. The compound's reactive sites allow for further functionalization, enabling chemists to tailor its properties for specific biological targets. This flexibility has made it a subject of interest in both academic and industrial research settings.

Recent studies have highlighted the compound's role in the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its potential as an antagonist for certain G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases. The fluorine substituent, in particular, has been shown to modulate receptor binding affinity, making it an attractive feature for drug design.

The synthesis of Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled researchers to construct this molecule with high precision and yield.

In addition to its pharmacological applications, Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate has shown promise in materials science research. Its rigid bicyclic framework makes it a suitable candidate for the development of novel polymers and organic materials with tailored mechanical and electronic properties.

The compound's stability under various conditions has also been a subject of investigation, with studies demonstrating its resilience to thermal and chemical degradation. This stability is crucial for its use in both laboratory settings and potential industrial applications.

The impact of fluorine substitution on the properties of heterocyclic compounds is well-documented, and Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate is no exception. Fluorine atoms can influence metabolic pathways, binding interactions, and overall pharmacokinetic profiles, making them indispensable in modern drug design.

Ongoing research continues to uncover new applications for this compound, with scientists exploring its potential in areas such as antiviral and anticancer therapies. The ability to modify its structure while maintaining its core framework provides a versatile platform for innovation.

The future prospects for Methyl 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate are bright, with continued advancements in synthetic chemistry and drug discovery expected to further enhance its utility across multiple disciplines.

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